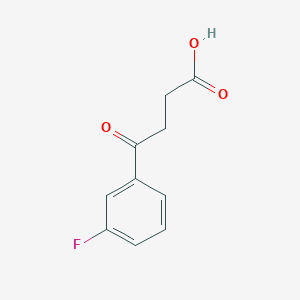

4-(3-Fluorophenyl)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVYNFFVNGZSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374650 | |

| Record name | 4-(3-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-46-2 | |

| Record name | 4-(3-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69797-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Fluorophenyl)-4-oxobutanoic acid chemical properties

An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Introduction

This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Structurally, it is characterized by a butyric acid chain derivatized with a ketone at the 4-position and a fluorophenyl group at the same carbon. The presence of three key features—a carboxylic acid, a ketone, and a meta-substituted fluorine on an aromatic ring—makes it a versatile synthetic building block.

The strategic incorporation of fluorine into bioactive molecules is a widely utilized approach in modern drug discovery to modulate metabolic stability, lipophilicity, and binding affinity.[1] Consequently, synthons like this compound serve as valuable intermediates in the construction of more complex pharmaceutical agents and novel chemical entities. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound define its behavior in chemical systems and are foundational to its application in synthesis. These properties are a direct consequence of its molecular structure, which combines the polarity of a carboxylic acid and a ketone with the hydrophobicity of a fluorinated benzene ring.

Core Chemical Attributes

A summary of the primary physicochemical data for this compound is presented below. This data is essential for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 69797-46-2 | |

| Molecular Formula | C₁₀H₉FO₃ | [2] |

| Molecular Weight | 196.18 g/mol | |

| Monoisotopic Mass | 196.05357 Da | [2] |

| Appearance | Solid | |

| Melting Point | 86-88 °C | |

| IUPAC Name | This compound | |

| SMILES String | O=C(CCC(O)=O)C1=CC(F)=CC=C1 | |

| InChI Key | HHVYNFFVNGZSNG-UHFFFAOYSA-N | [2] |

Spectroscopic Profile (Predicted)

While specific analytical data should be collected on a per-batch basis, the expected spectroscopic signatures can be predicted from the molecular structure:

-

¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region (~7.0-7.8 ppm). The two methylene groups of the butanoic acid chain would present as distinct triplets in the aliphatic region (~2.8-3.4 ppm), with coupling between them. The acidic proton of the carboxylic acid would be a broad singlet, often observed above 10 ppm, depending on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid, >170 ppm), four unique aromatic carbons (with C-F coupling evident), and the two methylene carbons.

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1710 cm⁻¹), a C=O stretch for the aryl ketone (~1680 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 196.05. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at 197.06 and [M+Na]⁺ at 219.04.[2]

Synthesis and Purification

The most common and industrially scalable method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride. This electrophilic aromatic substitution reaction is a robust and well-established protocol in organic synthesis.[3]

Synthetic Rationale and Workflow

The reaction involves the activation of succinic anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. Fluorobenzene then acts as the nucleophile, attacking the acylium ion. The meta-substitution pattern of the product is dictated by the ortho-, para-directing nature of the fluorine substituent, but steric hindrance and reaction conditions can influence the regioselectivity.

The causality for using a strong Lewis acid like AlCl₃ lies in its ability to coordinate with the anhydride's carbonyl oxygen, weakening the C-O bond and facilitating the formation of the reactive electrophile required to overcome the aromaticity of the benzene ring. Anhydrous conditions are critical, as water would hydrolyze the AlCl₃, deactivating the catalyst.

Caption: Figure 2. Key derivatization pathways for the title compound.

Applications in Research and Drug Development

While this compound is primarily a building block rather than an end-product, its structural motifs are found in numerous compounds investigated in medicinal chemistry.

-

Scaffold for CNS Agents: The γ-aryl-γ-oxo-butanoic acid framework is a known scaffold for compounds targeting the central nervous system. For example, related structures have been investigated for their potential as enzyme inhibitors in pathways linked to neurodegenerative diseases. [4]* Intermediate for Heterocycle Synthesis: The 1,4-dicarbonyl relationship makes this compound an excellent precursor for the synthesis of various five- and six-membered heterocycles (e.g., pyridazinones, pyrrolidones) through condensation reactions with reagents like hydrazine or primary amines. [3]* Modulation of Pharmacokinetics: The meta-fluorine substituent is a critical feature. Fluorine can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate. [1]It can also alter the pKa and conformational preferences of the molecule, which can fine-tune its binding to biological targets. This strategy has been successfully employed in numerous approved drugs. [1]For instance, compounds containing fluorophenyl groups are common in modern pharmaceuticals, from antifungal agents to kinase inhibitors. [1][5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is derived from available Safety Data Sheets (SDS).

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [6][7] * Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. [6] * Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [10]Wash hands thoroughly after handling. [6] * Storage: Store in a cool, dry, and well-ventilated place. [10]Keep the container tightly closed. [6][10]Store locked up. [6][10] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]

-

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its trifecta of functional handles: a reactive ketone, a versatile carboxylic acid, and a metabolically significant fluorophenyl ring. Its straightforward synthesis via Friedel-Crafts acylation and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full potential as a scaffold in the development of novel and effective chemical entities.

References

-

PubChemLite. This compound (C10H9FO3). [Link]

-

DC Fine Chemicals. Safety Data Sheet - Propionic acid. [Link]

-

Dongguan Kangrun Experimental Technology Co., Ltd. 4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid. [Link]

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

PubMed Central - NIH. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 2. PubChemLite - this compound (C10H9FO3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)-4-oxobutanoic acid (CAS Number: 69797-46-2), a versatile building block in medicinal chemistry and drug development. This document delves into its chemical properties, provides a detailed synthesis protocol based on established chemical principles, outlines methods for its characterization, and explores its applications as a precursor to biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Core Characteristics and Physicochemical Properties

This compound is a solid organic compound at room temperature, characterized by the presence of a 3-fluorophenyl ketone and a terminal carboxylic acid functional group. The incorporation of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel therapeutic agents.[1]

| Property | Value | Source(s) |

| CAS Number | 69797-46-2 | |

| Molecular Formula | C₁₀H₉FO₃ | |

| Molecular Weight | 196.18 g/mol | |

| Melting Point | 86-88 °C | |

| Physical Form | Solid | |

| IUPAC Name | This compound |

Safety Information: This compound is classified with the GHS07 pictogram, indicating it is harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this chemical.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[2][3][4] This electrophilic aromatic substitution reaction provides a direct route to the desired product.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acid anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][5] The Lewis acid activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para- director in electrophilic aromatic substitution; however, the meta-isomer is also formed.[6] Separation of the resulting isomers is a critical step in obtaining the pure 3-substituted product.

Caption: Generalized workflow for the Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for Friedel-Crafts acylation reactions involving substituted benzenes and succinic anhydride.[2][7]

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Reagent Charging: Charge the flask with succinic anhydride (1.0 eq) and anhydrous dichloromethane (DCM, ~2 mL per mmol of succinic anhydride).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions with vigorous stirring.

-

Addition of Fluorobenzene: Add fluorobenzene (1.1 eq) dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (~5 mL per gram of AlCl₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional recrystallization to isolate the desired this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.2-7.8 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Two methylene triplets in the 2.6-3.3 ppm range. A broad singlet for the carboxylic acid proton above 10 ppm. |

| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid) in the 170-200 ppm region. Aromatic carbons between 110-165 ppm, with characteristic C-F couplings. Methylene carbons in the 25-35 ppm range. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 196.18 g/mol . |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. Two C=O stretches for the ketone and carboxylic acid around 1680-1720 cm⁻¹. C-F stretching vibrations in the 1100-1300 cm⁻¹ region. |

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of a synthesized and purified sample.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound.

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

This method should allow for the separation of the desired product from starting materials, by-products, and other isomers.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a valuable intermediate for the synthesis of a variety of heterocyclic scaffolds.[8]

Precursor for Pyridazinone Derivatives

A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives.[8] These heterocyclic compounds are known to exhibit a wide range of biological activities, including cardiovascular,[9] anti-inflammatory,[10] and anticancer effects.[11] The synthesis involves the condensation of the γ-keto acid with hydrazine or a substituted hydrazine.

Caption: Synthesis of a pyridazinone derivative.

Experimental Protocol for Pyridazinone Synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, 6-(3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.[10]

Potential as a GABA Analogue Precursor

The butanoic acid backbone of the title compound makes it a potential starting material for the synthesis of γ-aminobutyric acid (GABA) analogues.[12] GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used as anticonvulsants, anxiolytics, and for other neurological conditions.[13][14] The introduction of the 3-fluorophenyl group could modulate the pharmacokinetic and pharmacodynamic properties of the resulting GABA analogues.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the fluorine atom and the bifunctional nature of the molecule provide a platform for the synthesis of a diverse range of heterocyclic compounds, most notably pyridazinones, with a wide spectrum of biological activities. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their ongoing research endeavors.

References

-

Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (1999). Journal of Chemical Education, 76(7), 943. [Link]

-

Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

GABA analogue. (n.d.). In Wikipedia. Retrieved from [Link]

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). Molbank, 2017(2), M938. [Link]

-

Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). Arzneimittelforschung, 57(12), 779-783. [Link]

-

4 4 Ethoxyphenyl 4 oxobutanoic acid. (n.d.). mzCloud. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

4-(3-Fluorophenyl)-2-methyl-4-oxobutanoic acid. (n.d.). Dongguan Kangrun Experimental Technology Co., Ltd. Retrieved from [Link]

-

A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. (2000). Journal of Medicinal Chemistry, 43(6), 1147-1155. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

4.7 Friedel–Crafts Reactions. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2014). Molecules, 19(1), 871-886. [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2019). Molecules, 24(17), 3144. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).

-

Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough?. (2021). International Journal of Molecular Sciences, 22(16), 8894. [Link]

-

3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. (1983). Journal of Medicinal Chemistry, 26(6), 894-897. [Link]

-

Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. (1998). Journal of Medicinal Chemistry, 41(6), 973-980. [Link]

-

cardiovascular drug (CHEBI:35554). (n.d.). EMBL-EBI. Retrieved from [Link]

-

Natural Substances vs. Approved Drugs in the Treatment of Main Cardiovascular Disorders—Is There a Breakthrough?. (2021). International Journal of Molecular Sciences, 22(16), 8894. [Link]

-

Drug repurposing in cardiovascular inflammation: Successes, failures, and future opportunities. (2022). Frontiers in Cardiovascular Medicine, 9, 1025501. [Link]

-

Repurposing drugs to treat cardiovascular disease in the era of precision medicine. (2022). Nature Reviews Cardiology, 19(11), 733-747. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholarena.com [scholarena.com]

- 12. GABA analogue - Wikipedia [en.wikipedia.org]

- 13. selleckchem.com [selleckchem.com]

- 14. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(3-Fluorophenyl)-4-oxobutanoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic keto-acid of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core molecular structure, physicochemical properties, and the spectroscopic techniques used for its characterization. This document details a robust method for its synthesis via Friedel-Crafts acylation, explaining the mechanistic rationale behind the protocol. Furthermore, we explore its applications as a versatile building block for the synthesis of bioactive heterocyclic compounds and potential enzyme inhibitors, grounding the discussion in established chemical principles and data from structurally analogous molecules.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(3-Fluorobenzoyl)propionic acid, is a solid organic compound. The presence of a fluorine atom on the phenyl ring, a ketone, and a carboxylic acid functional group imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in drug discovery.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-(3-Fluorobenzoyl)propionic acid | |

| CAS Number | 6765-36-2 | |

| Molecular Formula | C₁₀H₉FO₃ | |

| Molecular Weight | 196.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 86-88 °C |

Molecular Structure and Spectroscopic Analysis

The molecular architecture of this compound is defined by three key functional moieties: a 3-fluorophenyl group, a ketone, and a terminal carboxylic acid. This structure dictates its chemical behavior and is unequivocally confirmed through a combination of spectroscopic methods.

Key Functional Groups and Electronic Effects

-

3-Fluorophenyl Group : The fluorine atom at the meta position is a strong electron-withdrawing group due to its high electronegativity, influencing the reactivity of the aromatic ring.

-

Aromatic Ketone : The carbonyl group (C=O) is conjugated with the aromatic ring, which affects its characteristic infrared absorption frequency.

-

Carboxylic Acid : The terminal -COOH group is responsible for the molecule's acidic properties and provides a key reactive site for derivatization, such as in the formation of amides or esters.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available, we can predict its spectral characteristics based on established principles and data from analogous compounds. These predictions are invaluable for structure verification in a research setting.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic chain protons.

-

Aromatic Region (δ 7.2-8.0 ppm) : Four signals corresponding to the protons on the 3-fluorophenyl ring. The electron-withdrawing effects of the fluorine and the carbonyl group will shift these protons downfield. The splitting patterns will be complex due to both homo- and heteronuclear (¹H-¹⁹F) coupling.

-

Aliphatic Chain (δ 2.8-3.4 ppm) : Two triplets corresponding to the two methylene (-CH₂) groups. The methylene group adjacent to the carbonyl (C-3) is expected to be further downfield (δ ~3.3 ppm) than the one adjacent to the carboxylic acid (C-2, δ ~2.8 ppm). Each will appear as a triplet due to coupling with the adjacent methylene group.

-

Carboxylic Acid (δ >10 ppm) : A broad singlet for the acidic proton, which is often exchangeable with deuterium.

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Carbonyl Carbons (δ 170-200 ppm) : Two distinct signals are expected in the downfield region. The ketone carbonyl will be around δ 195-198 ppm, while the carboxylic acid carbonyl will be in the δ 170-175 ppm range.

-

Aromatic Carbons (δ 115-165 ppm) : Six signals for the aromatic carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear as a doublet. The chemical shifts will be influenced by the fluorine and carbonyl substituents.

-

Aliphatic Carbons (δ 28-35 ppm) : Two signals for the methylene carbons of the butanoic acid chain.

The IR spectrum is particularly useful for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid) : A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1][2]

-

C-H Stretch (Aromatic) : Signals will appear just above 3000 cm⁻¹.[3]

-

C-H Stretch (Aliphatic) : Signals will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[4]

-

C=O Stretch (Ketone & Carboxylic Acid) : Two strong, sharp absorption bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1710 cm⁻¹. The aromatic ketone C=O stretch is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring.[3]

-

C-F Stretch : A strong absorption in the 1000-1300 cm⁻¹ region.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 196. The fragmentation pattern is dictated by the functional groups.

-

Alpha-Cleavage : The most common fragmentation for ketones involves cleavage of the bonds adjacent to the carbonyl group. This would lead to two primary fragment ions:

-

[M - C₃H₅O₂]⁺ : Loss of the propanoic acid radical, resulting in the 3-fluorobenzoyl cation at m/z = 123 . This is often a very prominent peak for aromatic ketones.[5]

-

[M - C₇H₄F]⁺ : Loss of the 3-fluorophenyl radical, resulting in an acylium ion at m/z = 73 .

-

-

Other Fragments : Loss of water (M-18) or the carboxyl group (M-45) from the molecular ion can also be observed.[6]

Synthesis and Experimental Protocols

A reliable and common method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[7]

Synthesis Workflow: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, generating a potent electrophile (an acylium ion), which is then attacked by the electron-rich fluorobenzene ring.

Step-by-Step Experimental Protocol

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous aluminum chloride is corrosive and reacts violently with water.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (2.2 eq).

-

Solvent Addition : Add a suitable dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition : Cool the mixture in an ice bath. Slowly and portion-wise, add succinic anhydride (1.0 eq).

-

Addition of Fluorobenzene : Once the succinic anhydride has complexed with the AlCl₃, add fluorobenzene (1.1 eq) dropwise, maintaining the low temperature.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching : After the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Isolation : The product will often precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Characterization : Confirm the structure and purity of the final product using the spectroscopic methods described in Section 2 (NMR, IR) and measure its melting point.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly valuable precursor for constructing more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[8]

Synthesis of Heterocyclic Compounds

The keto-acid functionality is ideal for building heterocyclic rings. For instance, condensation of the ketone with hydrazine derivatives can yield pyridazinones, a class of compounds known for a range of biological activities.[8] Similarly, reaction with diamines can lead to the formation of bicyclic systems like pyrroloimidazolones and pyrrolopyrimidinones.[9]

Precursor for Enzyme Inhibitors

Derivatives of 4-aryl-4-oxobutanoic acids have been investigated as enzyme inhibitors. For example, structurally related compounds have shown inhibitory activity against kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests that this compound could serve as a scaffold for developing novel inhibitors for this or other enzyme targets.

Building Block for GABA Analogs

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA, such as Pregabalin and Baclofen, are important therapeutic agents. The butanoic acid backbone of this compound makes it a suitable starting material for the synthesis of novel, fluorinated GABA analogs, which could exhibit unique pharmacological profiles.[10]

Conclusion

This compound is a compound with a well-defined molecular structure that can be reliably synthesized and characterized. Its combination of an aromatic ketone and a carboxylic acid makes it a versatile intermediate for further chemical modification. The analytical techniques of NMR, IR, and mass spectrometry provide a clear and definitive means of structural confirmation. Its utility as a precursor for diverse heterocyclic systems and potential bioactive molecules underscores its importance for professionals in drug discovery and development.

References

-

4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 11, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 11, 2026, from [Link]

-

Borisov, Y., G. G. Garkovenko, T. M. Tkach, et al. (2015). Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals. Bioorganic & Medicinal Chemistry, 23(15), 4439-4445. [Link]

-

The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2020). Arabian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

3-(3-Fluoro-para-anisoyl)-propionic acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2009). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

Synthesis of Heteroaromatic Compounds. (2023). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

-

Beauchamp, P. (n.d.). Table of Characteristic IR Absorptions. California State Polytechnic University, Pomona. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 11, 2026, from [Link]

-

HETERO LETTERS. (2022). Heterocyclic Letters Vol. 12| No.4|686-695|Aug-Oct|2022. Retrieved January 11, 2026, from [Link]

-

HETERO LETTERS. (2023). Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 11, 2026, from [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 10. 3-(3-Fluoro-para-anisoyl)-propionic acid [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(3-Fluorophenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in the development of various pharmaceuticals and functional materials. The strategic placement of the fluorine atom at the meta position of the phenyl ring presents unique challenges and necessitates a departure from classical Friedel-Crafts acylation approaches on fluorobenzene. This document elucidates the mechanistic rationale behind viable synthetic strategies, offers detailed, field-proven experimental protocols, and presents comparative data to guide researchers, scientists, and drug development professionals in the efficient synthesis of this target molecule.

Introduction: The Significance and Synthetic Challenge of this compound

This compound is a key building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The meta-substitution pattern is of particular interest in drug design for creating specific molecular geometries and electronic distributions.

However, the synthesis of this compound is not straightforward. The classical and industrially prevalent Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis, is ill-suited for the direct acylation of fluorobenzene to achieve the desired meta-isomer. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, meaning that the reaction of fluorobenzene with succinic anhydride would predominantly yield the 4-fluoro (para) and 2-fluoro (ortho) isomers.

This guide, therefore, focuses on robust and reliable alternative pathways that overcome this inherent regioselectivity challenge. We will explore multi-step synthetic sequences that begin with appropriately substituted starting materials, allowing for the precise and controlled construction of the target molecule.

Strategic Disconnection and Viable Synthetic Pathways

To achieve the desired meta-substitution pattern, a retrosynthetic analysis suggests that it is more effective to start with a commercially available 3-substituted fluorobenzene derivative and then introduce the 4-oxobutanoic acid side chain. Two primary and scientifically sound strategies will be detailed:

-

Pathway A: Acylation starting from 3-Fluorobenzoic Acid. This is a highly logical and reliable approach that involves the conversion of 3-fluorobenzoic acid into a more reactive species, such as an acid chloride, followed by the introduction of the butanoic acid chain.

-

Pathway B: Modern Cross-Coupling Strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, offer a versatile and efficient alternative for forming the crucial carbon-carbon bond between the 3-fluorophenyl moiety and the four-carbon side chain.

The following sections will provide a detailed examination of these pathways, including the underlying mechanistic principles and step-by-step experimental protocols.

Pathway A: Synthesis via 3-Fluorobenzoyl Chloride

This pathway is a robust and scalable method that relies on the initial activation of 3-fluorobenzoic acid to its corresponding acid chloride, followed by a reaction with a suitable four-carbon nucleophile.

Mechanistic Principles

The core of this pathway is the conversion of a carboxylic acid to an acid chloride, which is a significantly more reactive electrophile. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-fluorobenzoyl chloride can then undergo various reactions to introduce the butanoic acid chain. A common and effective method is a reaction with a Gilman reagent (a lithium diorganocopper reagent) derived from a protected form of a four-carbon chain, or a related organometallic coupling reaction.

Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

-

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

In a fume hood, add 3-fluorobenzoic acid (1 mmol) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add anhydrous Toluene (10 mL).

-

Slowly add thionyl chloride (1.5 mmol, 1.5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 110°C for Toluene) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Allow the reaction to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting oily residue is 3-fluorobenzoyl chloride, which should be used immediately in the next step due to its moisture sensitivity.

-

Step 2: Synthesis of this compound

-

Materials:

-

3-Fluorobenzoyl chloride (from Step 1)

-

(3-Carboxypropyl)zinc(II) bromide solution (or a similar organometallic reagent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude 3-fluorobenzoyl chloride (1 mmol) in anhydrous THF (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of a suitable palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of a suitable organometallic reagent, such as (3-Carboxypropyl)zinc(II) bromide (prepared separately), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Fluorobenzoic Acid | Commercially Available |

| Key Intermediate | 3-Fluorobenzoyl Chloride | Synthesized in situ |

| Typical Yield | 60-75% (overall) | [1] |

| Purity | >98% after purification | - |

Pathway B: Synthesis via Palladium-Catalyzed Cross-Coupling

Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly attractive due to the stability and low toxicity of the boron-containing starting materials.

Mechanistic Principles

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

For the synthesis of our target molecule, we can couple a 3-fluorophenylboronic acid with a suitable four-carbon chain containing a halide or triflate.

Experimental Protocol

Step 1: Synthesis of a Suitable Four-Carbon Coupling Partner

A variety of four-carbon chains with a terminal halide or triflate can be synthesized. For example, ethyl 4-bromobutanoate is a commercially available and suitable coupling partner.

Step 2: Suzuki-Miyaura Coupling

-

Materials:

-

3-Fluorophenylboronic acid

-

Ethyl 4-bromobutanoate

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., a mixture of Dioxane and Water)

-

Magnetic stirrer and stir bar

-

Reaction vial suitable for heating

-

-

Procedure:

-

To a reaction vial, add 3-fluorophenylboronic acid (1.2 mmol), ethyl 4-bromobutanoate (1.0 mmol), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Add a degassed solvent mixture, such as 4:1 Dioxane/Water (5 mL).

-

Seal the vial and heat the reaction mixture to 80-100°C for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting product is the ethyl ester of the target molecule.

-

Step 3: Hydrolysis of the Ester

-

Materials:

-

Ethyl 4-(3-fluorophenyl)-4-oxobutanoate (from Step 2)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

Dissolve the crude ester from Step 2 in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

-

Data Summary

| Parameter | Value | Reference |

| Starting Materials | 3-Fluorophenylboronic acid, Ethyl 4-bromobutanoate | Commercially Available |

| Key Reaction | Suzuki-Miyaura Coupling | [2] |

| Typical Yield | 70-85% (over two steps) | - |

| Purity | >98% after purification | - |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Acylation of 3-Fluorobenzoyl Chloride | Pathway B: Suzuki-Miyaura Coupling |

| Starting Materials | 3-Fluorobenzoic acid (cost-effective) | 3-Fluorophenylboronic acid (more expensive) |

| Reagents | Thionyl chloride (corrosive), organometallic reagents (moisture sensitive) | Palladium catalyst (expensive), stable boronic acid |

| Reaction Conditions | Can require inert atmosphere and anhydrous conditions | Generally tolerant to a wider range of functional groups and conditions |

| Scalability | Generally well-suited for large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal |

| Versatility | The acid chloride intermediate can be used for other transformations | Highly versatile for creating a wide range of biaryl and related structures |

Conclusion and Future Perspectives

The synthesis of this compound requires a strategic approach that circumvents the regioselectivity limitations of direct Friedel-Crafts acylation on fluorobenzene. This guide has detailed two robust and reliable synthetic pathways, starting from readily available 3-substituted fluorobenzene derivatives.

Pathway A , utilizing the acylation of 3-fluorobenzoyl chloride, offers a classical and cost-effective route that is well-suited for larger-scale production. Pathway B , employing a modern palladium-catalyzed Suzuki-Miyaura coupling, provides a highly versatile and efficient method with excellent functional group tolerance, making it ideal for medicinal chemistry applications and the synthesis of diverse analogues.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and the need for analogue synthesis. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems for these transformations, further enhancing the accessibility of this important chemical intermediate.

References

- Friedel-Crafts and Related Reactions. Olah, G. A., Ed.; Interscience Publishers: New York, 1963-1965; Vols. 1-4.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

Sources

Friedel-Crafts acylation of fluorobenzene with succinic anhydride

An In-depth Technical Guide to the Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride

Introduction: A Strategic Carbon-Carbon Bond Formation

The Friedel-Crafts acylation, a foundational reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a paramount method for the formation of carbon-carbon bonds to aromatic rings.[1] This electrophilic aromatic substitution reaction introduces an acyl group (R-C=O) onto an arene, typically using an acyl chloride or acid anhydride as the acylating agent in the presence of a Lewis acid catalyst.[2][3] The resulting aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4]

This guide focuses on the specific and industrially relevant acylation of fluorobenzene with succinic anhydride. This reaction is of particular interest due to the unique electronic properties of the fluorobenzene substrate and the bifunctional nature of the succinic anhydride acylating agent.

-

Fluorobenzene: As a substrate, fluorobenzene presents a moderately deactivated aromatic ring compared to benzene. The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance, yet it is deactivating overall due to its strong inductive electron-withdrawing effect. This electronic balance influences both the reactivity and the regioselectivity of the acylation.[5]

-

Succinic Anhydride: The use of a cyclic anhydride like succinic anhydride results in the formation of a keto-acid, 3-(4-fluorobenzoyl)propanoic acid.[6][7] This product is a valuable bifunctional molecule, containing both a ketone and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds and pharmaceutical agents.[8][9]

The reaction overwhelmingly yields the para-substituted product, 3-(4-fluorobenzoyl)propanoic acid, a preference dictated by the steric hindrance at the ortho positions adjacent to the fluorine atom.[5] Understanding the interplay between the catalyst, reactants, and reaction conditions is crucial for maximizing the yield and purity of this important synthetic intermediate.

The Core Reaction Mechanism: A Stepwise Approach

The proceeds through a well-established three-step electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.[1]

Step 1: Generation of the Electrophilic Acylium Ion The reaction is initiated by the coordination of the Lewis acid catalyst (AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, facilitating the cleavage of a carbon-oxygen bond. This ring-opening generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent step.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance. The fluorine atom's ability to donate a lone pair of electrons helps stabilize the positive charge, particularly when the attack occurs at the ortho or para positions. However, the bulky nature of the attacking electrophile leads to significant steric hindrance at the ortho position, making the attack at the para position far more favorable.[5]

Step 3: Rearomatization and Catalyst Complexation A weak base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. However, the product, 3-(4-fluorobenzoyl)propanoic acid, contains two Lewis basic sites: the newly formed ketone and the carboxylic acid. These groups readily form a stable complex with the strong Lewis acid AlCl₃.[1] This complexation deactivates the product, preventing further acylation reactions—a significant advantage over Friedel-Crafts alkylation.[2][10] Consequently, more than a stoichiometric amount of the catalyst is required. The final product is liberated from this complex during an aqueous workup.

Caption: Key mechanistic steps in the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol: A Validated Laboratory Procedure

The following protocol is a robust method for the synthesis of 3-(4-fluorobenzoyl)propanoic acid, adapted from established procedures.[6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene (anhydrous)

-

Succinic Anhydride

-

Hydrochloric Acid (6N HCl)

-

Sodium Hydroxide (2N NaOH)

-

Methylene Chloride (DCM)

-

Hexane

-

Activated Carbon

-

Crushed Ice

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and addition funnel

-

Heating mantle and oil bath

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: Assemble a dry three-necked flask under a nitrogen atmosphere. Charge the flask with anhydrous aluminum chloride (170 g) and fluorobenzene (266 g).

-

Initial Cooling: Begin stirring the suspension and cool the flask to approximately 10°C using an ice-water bath.

-

Addition of Acylating Agent: Add succinic anhydride (54.4 g) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 10-20°C for 1.5 hours.

-

Driving to Completion: Remove the cooling bath and heat the reaction mixture on a steam bath or in a pre-heated oil bath for 45 minutes to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice (1.2 kg) and 6N HCl (280 ml).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with methylene chloride.

-

Base Wash: Combine the organic extracts and wash them with water. Extract the product from the organic layer into 2N NaOH. The product is a carboxylic acid and will move into the aqueous basic layer.

-

Decolorization and Precipitation: Treat the basic aqueous extract with a small amount of activated carbon, stir for 10 minutes, and filter. Cool the filtrate in an ice bath and slowly acidify with HCl to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Recrystallization from a methylene chloride/hexane solvent system yields the purified 3-(p-fluorobenzoyl)propionic acid.[6]

Caption: General experimental workflow for Friedel-Crafts acylation.

Data Presentation and Product Characterization

Precise quantification of reagents is essential for a successful reaction. The characterization of the final product confirms its identity and purity.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles | Molar Ratio | Role |

| Fluorobenzene | 96.10 | 266 | 2.77 | 5.09 | Substrate/Solvent |

| Succinic Anhydride | 100.07 | 54.4 | 0.54 | 1.00 | Acylating Agent |

| Aluminum Chloride | 133.34 | 170 | 1.27 | 2.35 | Catalyst |

Table 2: Characterization Data for 3-(4-Fluorobenzoyl)propanoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉FO₃ | [7][11] |

| Molecular Weight | 196.18 g/mol | [7][12] |

| Appearance | White to off-white solid | |

| Melting Point | 98.5 - 102°C | [6][12] |

| ¹H NMR (CDCl₃) | δ ~11.5 (s, 1H, -COOH), 8.0 (dd, 2H, Ar-H), 7.1 (t, 2H, Ar-H), 3.3 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂-) | [13] |

| ¹³C NMR (Polysol) | δ ~196.5, 178.5, 165.9 (d), 132.5, 131.0 (d), 115.8 (d), 33.3, 28.1 | [12] |

| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1230 (C-F) | [14] |

Critical Considerations and Troubleshooting

-

Anhydrous Conditions: Aluminum chloride reacts violently with water.[15] All glassware must be thoroughly dried, and anhydrous reagents should be used to prevent catalyst deactivation and ensure reproducibility. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Stoichiometry: As the ketone and carboxylic acid functionalities of the product form stable complexes with AlCl₃, a stoichiometric excess of the catalyst (typically >2 equivalents relative to the limiting reagent, succinic anhydride) is necessary to drive the reaction to completion.[1][10]

-

Temperature Control: The initial addition of succinic anhydride to the AlCl₃/fluorobenzene suspension is highly exothermic. Maintaining a low temperature during this phase is critical to prevent uncontrolled side reactions and to maximize para-selectivity. Insufficient heating at the end of the reaction may lead to incomplete conversion.[5]

-

Regioselectivity: The primary side product is the ortho-isomer, 3-(2-fluorobenzoyl)propanoic acid. The formation of this isomer is minimized by the steric bulk of the electrophile and by maintaining lower reaction temperatures.[5]

-

Workup Procedure: The quenching step must be performed cautiously by slowly adding the reaction mixture to ice/acid to manage the exothermic decomposition of the aluminum chloride complexes. The subsequent base extraction is an effective method for separating the acidic product from neutral starting materials and byproducts.

Conclusion

The is a powerful and reliable method for the synthesis of 3-(4-fluorobenzoyl)propanoic acid. The reaction's success hinges on a clear understanding of its mechanism, particularly the generation of the acylium ion and the factors governing its regioselective attack on the fluorobenzene ring. Careful control over experimental parameters—most notably the exclusion of moisture, catalyst stoichiometry, and temperature—is paramount for achieving high yields and purity. The resulting keto-acid product serves as a highly versatile intermediate, underscoring the strategic importance of this classic transformation in modern drug development and chemical research.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

-

Chemtube3d. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PrepChem.com. Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

- Google Patents.

-

International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Beilstein-Institut. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Journal of the American Chemical Society. Aromatic Substitution. XXI.1a Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. [Link]

-

SpectraBase. 3-(4-Fluorobenzoyl)propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

PrepChem.com. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

-

gsrs. 3-(4-FLUOROBENZOYL)PROPANOIC ACID. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

-

Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

-

University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

J. Chem. Soc. Pak. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. scbt.com [scbt.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 1H NMR spectrum [chemicalbook.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(3-Fluorophenyl)-4-oxobutanoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the hypothesized mechanism of action for 4-(3-Fluorophenyl)-4-oxobutanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes findings from structurally analogous compounds to propose a scientifically grounded putative mechanism. By examining the established biological activities of similar fluorinated phenyl-oxobutanoic acid derivatives, we can infer potential molecular targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential therapeutic applications and outlining experimental frameworks for the validation of its mechanism.

Introduction and Molecular Profile

This compound is a carboxylic acid derivative with a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] Its structure, characterized by a fluorophenyl group attached to a butanoic acid backbone, suggests potential for biological activity. While specific research on this compound is limited, the broader class of γ-aryl-γ-oxo-butanoic acids has garnered interest in pharmacological research. The presence of a fluorine atom can significantly enhance binding affinity and metabolic stability, making it a person of interest for interacting with various biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69797-46-2 | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | |

| Melting Point | 86-88 °C | |

| Physical Form | Solid |

Hypothesized Mechanism of Action: Insights from Analogs

Based on the pharmacological profiles of structurally related compounds, a plausible mechanism of action for this compound involves the modulation of inflammatory and metabolic pathways. Specifically, two primary putative targets emerge from the analysis of its analogs: Kynurenine 3-monooxygenase (KMO) and enzymes of the eicosanoid pathway (Cyclooxygenases and Lipoxygenases).

Inhibition of Kynurenine 3-Monooxygenase (KMO)

A prominent mechanism of action for a similar molecule, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, is the inhibition of Kynurenine 3-monooxygenase (KMO).[2] KMO is a critical enzyme in the tryptophan metabolism pathway, responsible for the conversion of kynurenine to 3-hydroxykynurenine. The inhibition of KMO can lead to a significant increase in the levels of the neuroprotective metabolite, kynurenic acid.[2] Given the structural similarity, it is reasonable to hypothesize that this compound may also act as a KMO inhibitor.

Proposed Signaling Pathway: KMO Inhibition

Caption: Proposed KMO inhibition pathway.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Another potential mechanism, drawn from analogs like flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid), is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. A dual inhibitor would offer a broad-spectrum anti-inflammatory effect. Flobufen and its derivatives have demonstrated potent anti-inflammatory, antiarthritic, and immunomodulatory effects in various models.[3][4]

Proposed Signaling Pathway: COX and 5-LOX Inhibition

Caption: Proposed COX and 5-LOX inhibition pathway.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

KMO Inhibition Assay

Objective: To determine the inhibitory potential of this compound on KMO enzyme activity.

Methodology:

-

Enzyme Source: Recombinant human KMO.

-

Substrate: L-kynurenine.

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer) containing necessary co-factors like NADPH.

-

Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Procedure:

-

Add the KMO enzyme, NADPH, and the test compound at various concentrations to a 96-well plate.

-

Initiate the reaction by adding L-kynurenine.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the formation of 3-hydroxykynurenine using a suitable detection method, such as HPLC or a fluorescent plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the KMO activity.

Experimental Workflow: KMO Inhibition Assay

Caption: Workflow for KMO inhibition assay.

COX and 5-LOX Inhibition Assays

Objective: To assess the inhibitory activity of this compound on COX-1, COX-2, and 5-LOX enzymes.

Methodology:

-

Enzyme Sources: Purified ovine COX-1, human recombinant COX-2, and potato 5-LOX (or human recombinant).

-

Substrate: Arachidonic acid.

-

Assay Kits: Commercially available colorimetric or fluorometric assay kits are recommended for ease of use and reproducibility.

-

Test Compound Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure (General):

-

Follow the manufacturer's protocol for the specific assay kit.

-

Typically, this involves pre-incubating the enzyme with the test compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of the respective products (prostaglandins for COX, leukotrienes for 5-LOX) is measured.

-

-

Data Analysis: Determine the IC₅₀ values for each enzyme to assess the potency and selectivity of inhibition.

Potential Therapeutic Implications

Should the hypothesized mechanisms of action be confirmed, this compound could have significant therapeutic potential in several areas:

-

Neurodegenerative Diseases: As a KMO inhibitor, it could offer a neuroprotective strategy for conditions like Huntington's and Alzheimer's disease by increasing kynurenic acid levels.[2]

-

Inflammatory Disorders: As a dual COX/5-LOX inhibitor, it could be a potent anti-inflammatory agent for treating conditions like rheumatoid arthritis and other inflammatory diseases.[3][4]

-

Pain Management: Inhibition of the COX pathway is a well-established mechanism for analgesia.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the known activities of its structural analogs. The potential for this compound to act as an inhibitor of KMO and/or COX/5-LOX pathways presents exciting opportunities for further investigation and drug development. The experimental protocols outlined in this guide provide a clear path forward for validating these putative mechanisms and unlocking the therapeutic potential of this molecule.

References

-

PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). [Link]

-

ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

Sources

The Multifaceted Biological Activities of 4-Aryl-4-Oxobutanoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Biological Promise of 4-Aryl-4-Oxobutanoic Acids